Ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate
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Overview
Description
Ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate is an organic compound with the molecular formula C7H12N2O3 It is a hydrazine derivative, characterized by the presence of an ethoxyethylidene group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium acetate. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different functional groups.
Substitution: The ethoxyethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives with varying degrees of saturation.
Scientific Research Applications
Ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-hydroxybenzylidene)hydrazine-1-carboxylate
- Ethyl 2-(1-methoxyethylidene)hydrazine-1-carboxylate
- Ethyl 2-(1-propoxyethylidene)hydrazine-1-carboxylate
Uniqueness
Ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate is unique due to its specific ethoxyethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific functional groups are required.
Properties
Molecular Formula |
C7H14N2O3 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
ethyl (1E)-N-ethoxycarbonylethanehydrazonate |
InChI |
InChI=1S/C7H14N2O3/c1-4-11-6(3)8-9-7(10)12-5-2/h4-5H2,1-3H3,(H,9,10)/b8-6+ |
InChI Key |
TYDLVSRFOJZHPQ-SOFGYWHQSA-N |
Isomeric SMILES |
CCO/C(=N/NC(=O)OCC)/C |
Canonical SMILES |
CCOC(=NNC(=O)OCC)C |
Origin of Product |
United States |
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